molecular formula C22H26N4O2 B2741386 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one CAS No. 2309557-70-6

1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B2741386
CAS No.: 2309557-70-6
M. Wt: 378.476
InChI Key: QRQFPHCHTJMYEZ-UHFFFAOYSA-N
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Description

1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a piperidine ring, a dimethylpyrimidine moiety, and an indole derivative, suggesting a potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. The compound may modulate signaling pathways through binding to these targets, leading to various physiological effects.

Anticancer Potential

The indole component of the compound is particularly noteworthy due to its association with anticancer activity. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties by:

  • Inducing cell cycle arrest.
  • Promoting apoptosis in cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been suggested through docking studies and biochemical assays. It may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as diabetes or cancer.

Study on Antimicrobial Activity

In a comparative study of synthesized piperidine derivatives, several compounds demonstrated significant antibacterial activity against Bacillus subtilis and Salmonella typhi. The study utilized a range of techniques including:

  • Minimum Inhibitory Concentration (MIC) tests.
  • Docking studies to predict binding affinities with bacterial enzymes.

Results indicated that compounds with structural similarities to this compound exhibited promising results against these pathogens .

Study on Anticancer Activity

A recent investigation into the anticancer properties of indole derivatives revealed that compounds similar to 1-(4-(dimethylpyrimidinyl)oxy)methyl)piperidin were effective in reducing tumor size in xenograft models. These studies employed:

  • In vivo models to assess tumor growth.
  • Cell viability assays to evaluate cytotoxic effects on cancer cell lines.

The findings suggest that this compound may inhibit tumor proliferation through mechanisms involving apoptosis and cell cycle regulation .

Properties

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-16(2)24-14-25-22(15)28-13-17-7-9-26(10-8-17)21(27)11-18-12-23-20-6-4-3-5-19(18)20/h3-6,12,14,17,23H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQFPHCHTJMYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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